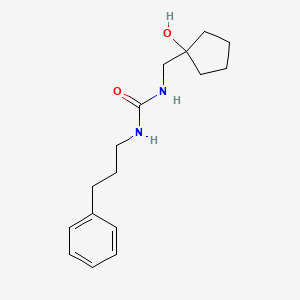

1-((1-Hydroxycyclopentyl)methyl)-3-(3-phenylpropyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-((1-Hydroxycyclopentyl)methyl)-3-(3-phenylpropyl)urea" is a urea derivative, which is a class of compounds that have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. Urea derivatives are known for their role in the structure-activity relationships of various receptors and enzymes, and they have been synthesized and modified to enhance their properties for specific applications .

Synthesis Analysis

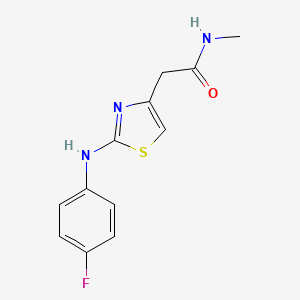

The synthesis of urea derivatives typically involves reactions between isocyanates and amines. For instance, a series of 1,3-disubstituted ureas were synthesized by reacting bicyclic lipophilic group-containing isocyanates with amines, yielding products with potential biological activities . Similarly, the synthesis of 1-cyclopentyl-3-(3-hydroxyphenyl)urea involved a two-step substitution (nucleophilic, electrophilic) followed by an oxidation step . These methods demonstrate the versatility of synthetic approaches in creating a variety of urea derivatives with different substituents, which can significantly influence their biological activities and physical properties.

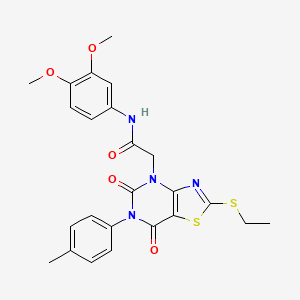

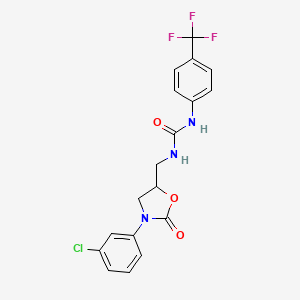

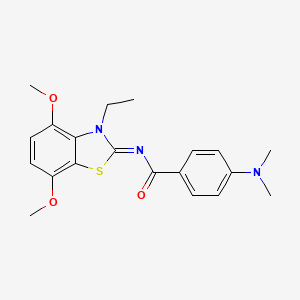

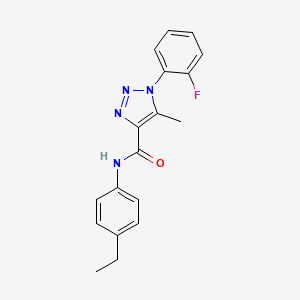

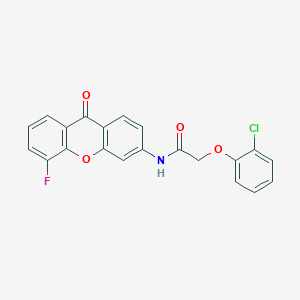

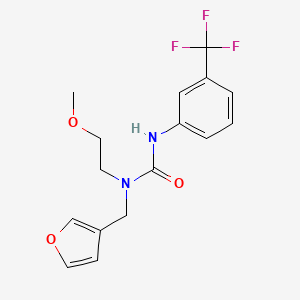

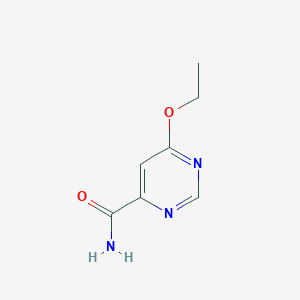

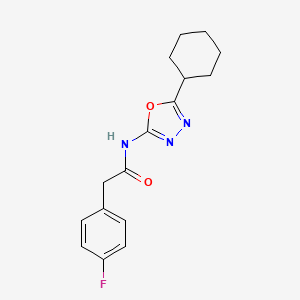

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial in determining their conformation and potential for forming hydrogen-bonded complexes. X-ray crystallographic analyses have been performed on several urea derivatives, revealing intramolecular hydrogen bonding in the solid state . Additionally, Density Functional Theory (DFT) studies have been used to optimize the structures of these compounds and compare them with experimental data, providing insights into their molecular orbitals and physicochemical properties .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including complexation-induced unfolding to form multiply hydrogen-bonded complexes . This behavior is significant as it can mimic biological processes such as the helix-to-sheet transition in peptides. Moreover, urea derivatives have been used as building blocks for self-assembly, demonstrating their potential in creating complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structures and the nature of their substituents. For example, the presence of polycyclic fragments in the urea structure can enhance lipophilicity and potentially increase biological activity . The ability of these compounds to form stable hydrogen-bonded complexes also affects their solubility and stability, which are important factors in their biological applications .

Wissenschaftliche Forschungsanwendungen

Exposure to Polycyclic Aromatic Hydrocarbons (PAHs)

Biological Monitoring in Petrochemical Industries

A study highlighted the use of urinary excretion of 1-hydroxypyrene for biological monitoring of workers' exposure to PAHs in petrochemical industries. The research demonstrated that exposure to PAHs could be low, with personal protection equipment effectively preventing excessive exposure, except in certain high-exposure scenarios such as the production of needle coke from ethylene cracker residue (Boogaard & van Sittert, 1994).

Variability of Urinary PAH Metabolites

Another study focused on the variability of urinary concentrations of OH-PAH metabolites over time in non-occupationally exposed subjects. It found significant within-subject variability, highlighting the challenges in using spot urine samples for epidemiological studies on PAH exposure (Li et al., 2010).

PAH Exposure in Children

Research measuring urinary 1-hydroxypyrene in children near a steel mill and coking facility found significantly higher PAH exposure compared to children living in less industrial areas. This suggests that proximity to industrial sources can significantly increase PAH exposure (Mucha et al., 2005).

Cooking Practices and PAH Exposure

- Influence of Cooking on PAH Exposure: A study demonstrated that cooking practices, particularly the frequency of cooking in the kitchen and whether the range hood is opened, significantly influence urinary 1-hydroxypyrene concentrations. This indicates that domestic activities can also contribute to PAH exposure (Chen et al., 2007).

Eigenschaften

IUPAC Name |

1-[(1-hydroxycyclopentyl)methyl]-3-(3-phenylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c19-15(18-13-16(20)10-4-5-11-16)17-12-6-9-14-7-2-1-3-8-14/h1-3,7-8,20H,4-6,9-13H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOJMXPULGZCPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)NCCCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-Hydroxycyclopentyl)methyl)-3-(3-phenylpropyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2509146.png)

![2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2509147.png)

![3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime](/img/structure/B2509155.png)

![2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2509161.png)